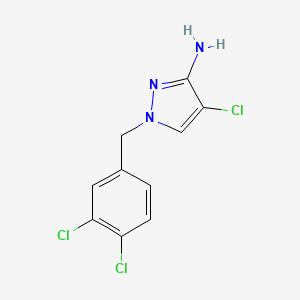

4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

Description

Propriétés

IUPAC Name |

4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3N3/c11-7-2-1-6(3-8(7)12)4-16-5-9(13)10(14)15-16/h1-3,5H,4H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHGKJPPKPFQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C(=N2)N)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-chloro-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is being investigated for its potential antimicrobial and anticancer properties. Research indicates that pyrazole derivatives can effectively inhibit the growth of various pathogens.

Antimicrobial Activity :

Studies have shown significant activity against both gram-positive and gram-negative bacteria. For example:

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| Similar pyrazole derivative | Escherichia coli | < 15 |

This data suggests that the compound may interact with bacterial cell membranes or metabolic pathways to exert its effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of chlorine atoms may enhance binding affinity and selectivity towards enzymes and receptors involved in cell proliferation and apoptosis.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer effects of 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine on various cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis in cancer cells through modulation of signaling pathways related to cell survival.

Case Study 2: Agrochemical Applications

In agricultural research, this compound has been evaluated for its potential use as an agrochemical. Its effectiveness against specific pests and diseases suggests it could be developed into a novel pesticide or herbicide formulation.

Industrial Applications

The compound is also utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and ability to serve as an intermediate in chemical synthesis. Its unique structural properties allow it to be tailored for specific applications in drug development and crop protection.

Mécanisme D'action

The mechanism of action of 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, focusing on substituent variations and physicochemical properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern | CAS Number | Purity | Key Applications |

|---|---|---|---|---|---|---|

| 4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (Target Compound) | C₁₀H₈Cl₃N₃ | 276.5 | 3,4-dichlorobenzyl, Cl at pyrazole C4 | 1001519-30-7 | 95–99% | Pharmaceutical intermediates |

| 4-Chloro-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | C₁₀H₉ClFN₃ | 225.65 | 2-fluorobenzyl | 1001757-51-2 | 95% | Antimicrobial research |

| 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine | C₁₀H₈Cl₂FN₃ | 260.10 | 2-chloro-6-fluorobenzyl | 895929-26-7 | 95% | Bioactive screening |

| 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine | C₁₀H₉ClFN₃ | 225.65 | 3-chloro-4-fluorobenzyl | 1240579-69-4 | N/A | Drug discovery |

| 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine | C₁₀H₁₀ClN₃ | 193.64 | 4-chlorobenzyl | 14044-27-0 | 95% | Synthetic intermediate |

| 4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | C₁₀H₁₄ClN₅ | 239.7 | Alkyl-substituted pyrazole core | 1004452-01-0 | N/A | Kinase inhibitor development |

Structural and Functional Insights

Substituent Effects on Bioactivity :

- Chlorine’s electron-withdrawing nature may also stabilize interactions with hydrophobic enzyme pockets.

- Fluorine Substitution : Fluorinated analogs (e.g., CAS 895929-26-7) exhibit reduced molecular weight and altered metabolic stability due to fluorine’s electronegativity, which can mitigate oxidative degradation .

Purity and Stability :

- Most analogs are available at ≥95% purity. The target compound’s higher chlorine content may necessitate stricter storage conditions (e.g., inert atmosphere) to prevent decomposition compared to fluorinated derivatives .

Activité Biologique

4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is a pyrazole derivative notable for its unique structural features, including multiple chlorine substitutions and a benzyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

The molecular formula of 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is , with a molecular weight of 276.55 g/mol. Its structure can be represented as follows:

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine atoms may enhance its binding affinity and selectivity towards specific biological targets, influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine demonstrate effectiveness against both gram-positive and gram-negative bacteria. The compound's structure allows for potential interactions with bacterial cell membranes or metabolic pathways.

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| 4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine | Staphylococcus aureus | < 10 |

| Similar Pyrazole Derivative | Escherichia coli | < 15 |

Anticancer Activity

In cancer research, pyrazole derivatives have been identified as promising candidates due to their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells.

Case Study:

A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely related to their structural features. The presence of chlorine atoms enhances lipophilicity and may improve cellular uptake. Research into SAR has shown that modifications at the benzyl position can lead to variations in potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency against cancer cells |

| Substitution with Alkyl Groups | Enhanced antimicrobial activity |

Q & A

Q. What are the key synthetic routes and optimization strategies for 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine?

The synthesis typically involves multi-step reactions starting with substituted benzyl halides and pyrazole precursors. A critical step is the alkylation of the pyrazole core with 3,4-dichlorobenzyl halides (e.g., 3,4-dichlorobenzyl bromide, CAS 18880-04-1) under basic conditions. For example, copper(I)-catalyzed coupling reactions (e.g., using cesium carbonate as a base) can enhance regioselectivity and yield . Optimization includes solvent selection (dimethyl sulfoxide or acetonitrile) and temperature control (35–80°C) to minimize side products like nitro derivatives or over-alkylation . Purity (>95%) is achieved via chromatographic purification (ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., pyrazole NH at δ 5.2–5.5 ppm, aromatic protons from dichlorobenzyl at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., C-Cl bond ~1.74 Å, N-C distances ~1.32–1.38 Å) using SHELXL or SIR97 for refinement .

- HPLC-MS : Validates molecular weight (CHClN, MW 268.55) and purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storage at –20°C in inert atmospheres (argon) to prevent decomposition. Hydrolytic degradation is observed in aqueous solutions (pH < 5 or > 9), with a half-life of ~72 hours at 25°C. Light exposure accelerates chloro-group cleavage, necessitating amber vials .

Advanced Research Questions

Q. How can structural discrepancies between X-ray crystallography and NMR data be resolved?

Discrepancies (e.g., unexpected bond angles or tautomeric forms) arise from dynamic equilibria in solution vs. solid-state rigidity. Strategies include:

- Dual Refinement : Use SHELXL for X-ray data and DFT calculations (B3LYP/6-31G*) to model solution-state conformers .

- Variable-Temperature NMR : Identifies tautomerization (e.g., NH vs. NHCl resonance shifts) .

- Twinned Data Analysis : For crystals with pseudo-symmetry, SHELXD/SHELXE pipelines improve phase determination .

Q. What methodologies are recommended for evaluating pharmacological activity?

- In Vitro Assays : Screen against bacterial strains (e.g., S. aureus, MIC ≤ 8 µg/mL) using broth microdilution. Structure-activity relationship (SAR) studies focus on chloro-substitution’s role in membrane penetration .

- Anxiolytic Potential : Radioligand binding assays (e.g., GABA receptor affinity) require regioselective modifications (e.g., 5-methyl vs. 4-nitro derivatives) to enhance selectivity .

Q. How can regioselectivity challenges in pyrazole substitution be addressed?

Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) depends on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.